4-(3,3-Dimethylbutyl)piperidin-4-ol
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Overview
Description
4-(3,3-Dimethylbutyl)piperidin-4-ol is a chemical compound with the molecular formula C11H23NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutyl)piperidin-4-ol typically involves the reaction of piperidine with 3,3-dimethylbutyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in 3,3-dimethylbutyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylbutyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different piperidine derivatives.
Substitution: Formation of various substituted piperidine compounds.
Scientific Research Applications
4-(3,3-Dimethylbutyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbutyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, piperidine derivatives have been studied for their ability to act as antagonists to certain receptors, such as the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells. The compound may exert its effects by binding to these receptors and inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of 4-(3,3-Dimethylbutyl)piperidin-4-ol.
Piperidinone: A ketone derivative of piperidine.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a 3,3-dimethylbutyl group attached to the piperidine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-(3,3-dimethylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,3)4-5-11(13)6-8-12-9-7-11/h12-13H,4-9H2,1-3H3 |
InChI Key |
LJXBHSLPYJJLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1(CCNCC1)O |
Origin of Product |
United States |
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